molecular formula C12H15N3 B2815092 Phenyl(piperazin-1-yl)acetonitrile CAS No. 460720-86-9

Phenyl(piperazin-1-yl)acetonitrile

Cat. No. B2815092
CAS RN: 460720-86-9
M. Wt: 201.273
InChI Key: BHGROGKAGDDTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(piperazin-1-yl)acetonitrile is an organic compound with the molecular formula C12H15N3 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is based on the piperazine moiety, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The phenyl group and the acetonitrile group are attached to the piperazine ring .

Scientific Research Applications

Piperazine Derivatives in Drug Development

Piperazine derivatives, including Phenyl(piperazin-1-yl)acetonitrile, play a significant role in drug development due to their presence in a myriad of therapeutic drugs. These drugs encompass a broad spectrum of medicinal applications such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements, with variations in substituent patterns on the piperazine ring substantially influencing the pharmacokinetic and pharmacodynamic profiles of the resultant molecules. Thus, piperazine-based molecules hold substantial promise in drug discovery for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Role in Neurotransmitter Receptor Binding

Piperazine and its derivatives are also pivotal in affecting neurotransmitter receptor activities. Particularly, arylcycloalkylamines, such as phenyl piperidines and piperazines, constitute essential pharmacophoric groups in antipsychotic agents. The arylalkyl substituents in these molecules have been noted to enhance the potency and selectivity of binding affinity at D(2)-like receptors, indicating the significance of the piperazine structure in medicinal chemistry (Sikazwe et al., 2009).

DNA Interaction and Imaging Applications

This compound derivatives, such as Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property is exploited in fluorescent DNA stains, widely used in cell biology for chromosome and nuclear staining, and flow cytometry. Beyond staining, Hoechst analogues are used as radioprotectors and topoisomerase inhibitors, indicating the versatility of piperazine derivatives in both therapeutic and diagnostic applications (Issar & Kakkar, 2013).

Anti-Tuberculosis and Broad-Spectrum Pharmaceutical Applications

The piperazine ring, as a six-membered nitrogen-containing heterocycle, is not only a key component in numerous marketed drugs but also shows promising activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant and extremely drug-resistant strains. This highlights the potential of piperazine-based compounds in addressing critical global health challenges, such as tuberculosis (Girase et al., 2020).

Mechanism of Action

Target of Action

Phenyl(piperazin-1-yl)acetonitrile primarily targets the D3 dopamine receptor and monoacylglycerol lipase (MAGL) . The D3 dopamine receptor plays a crucial role in the reward system, making it a potential therapeutic target for substance use disorders . MAGL, on the other hand, is involved in the degradation of endocannabinoids, and its inhibition can activate the endocannabinoid system .

Mode of Action

This compound interacts with its targets in a specific manner. It binds to the D3 dopamine receptor with high selectivity over the D2 receptor . This binding can potentially interfere with the normal operation of the mesocorticolimbic dopamine system . As for MAGL, the compound acts as a reversible inhibitor , which means it can bind to and dissociate from the enzyme without permanently altering it.

Biochemical Pathways

The interaction of this compound with the D3 dopamine receptor can affect the dopamine signaling pathway . This could lead to an amplification of dopamine signaling and potentially create a euphoria linked to substance abuse . Its interaction with MAGL, meanwhile, can affect the endocannabinoid system by preventing the degradation of endocannabinoids . This could lead to an increase in endocannabinoid levels and activation of the endocannabinoid system .

Pharmacokinetics

It’s noted that some derivatives of the compound have been found to be more soluble than the initial lead compound . Solubility is a key factor in determining a drug’s bioavailability, as it influences the drug’s ability to be absorbed into the bloodstream.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By binding to the D3 dopamine receptor, it could potentially alter dopamine signaling . Its inhibition of MAGL could lead to an increase in endocannabinoid levels, which could have various effects depending on the specific endocannabinoid system pathways activated .

properties

IUPAC Name

2-phenyl-2-piperazin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-10-12(11-4-2-1-3-5-11)15-8-6-14-7-9-15/h1-5,12,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGROGKAGDDTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

460720-86-9
Record name 2-phenyl-2-(piperazin-1-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.